1-Propanesulfonic acid

Description

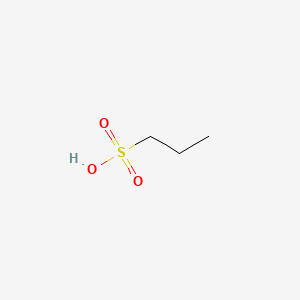

Structure

3D Structure

Properties

IUPAC Name |

propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-2-3-7(4,5)6/h2-3H2,1H3,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCXFHTAICRTXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051231 | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5284-66-2, 28553-80-2 | |

| Record name | 1-Propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5284-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005284662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylsulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028553802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.741 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Identity Mismatch: Unraveling the Discrepancy Between 1-Propanesulfonic acid, 2-hydroxy-3-(1-naphthalenyloxy)- and CAS Number 5284-66-2

This technical guide addresses this ambiguity by first detailing the properties of the compound officially assigned to CAS 5284-66-2, and secondly, by summarizing the limited available information on the specified Propranolol-related impurity, highlighting the challenges in sourcing comprehensive data for such compounds.

Part 1: The Compound Assigned to CAS 5284-66-2: 1-Propanesulfonic Acid

This compound is a simple organosulfur compound belonging to the class of alkane sulfonic acids. It is utilized in various chemical applications, including as a catalyst and in electroplating processes.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value |

| Molecular Formula | C₃H₈O₃S |

| Molecular Weight | 124.16 g/mol |

| Appearance | Clear brown to dark brown liquid |

| Melting Point | 8 °C |

| Density | 1.25 g/mL at 20 °C |

| pKa (Predicted) | 1.92 ± 0.50 |

| Refractive Index (n20/D) | 1.44 |

| Solubility | Highly soluble in water |

Safety and Handling

Safety data for this compound indicates that it is a corrosive substance.

| Hazard Statement | GHS Classification | Precautionary Statements |

| H314 | Skin Corrosion/Irritation | P260, P264, P280, P301+P330+P331, P302+P361+P354, etc. |

Note: This data is based on aggregated GHS information and users should consult a full Safety Data Sheet (SDS) before handling.

Part 2: The Propranolol-Related Impurity: this compound, 2-hydroxy-3-(1-naphthalenyloxy)-

The compound named in the user request, this compound, 2-hydroxy-3-(1-naphthalenyloxy)-, is structurally related to the drug Propranolol. It is identified in pharmaceutical literature as a potential impurity or degradation product. Such impurities are critical to monitor in drug manufacturing to ensure the safety and efficacy of the final product.

Due to its status as a specific and often low-level impurity, extensive public repositories of its physicochemical properties, experimental protocols, and biological activities are not available. It is typically referenced within broader studies on the quality control and analysis of Propranolol.

Structural Relationship and Formation

This sulfonic acid derivative is likely formed through the degradation of Propranolol. The structure of Propranolol contains a 3-(1-naphthalenyloxy)propan-2-ol backbone. The formation of a sulfonic acid group suggests a complex degradation pathway, potentially involving oxidation of the propanol side chain.

Below is a conceptual diagram illustrating the structural relationship between Propranolol and this sulfonic acid impurity.

Caption: Relationship between Propranolol and its sulfonic acid impurity.

Analytical Methodologies

The primary context in which this impurity is discussed is during the analytical testing of Propranolol drug substances and products. The main technique used for the separation and quantification of Propranolol and its impurities is High-Performance Liquid Chromatography (HPLC).

General Experimental Protocol Outline (Based on Propranolol Impurity Analysis):

A typical stability-indicating HPLC method for Propranolol impurity profiling involves the following steps. It is important to note that specific parameters would need to be optimized for the selective detection of the sulfonic acid impurity.

-

Column: A reversed-phase column, such as a C18, is commonly used.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile and/or methanol).

-

Detection: UV detection is standard, often at a wavelength around 230 nm where the naphthalene chromophore absorbs strongly.

-

Sample Preparation: The Propranolol sample is dissolved in a suitable diluent, often the mobile phase itself.

-

Analysis: The sample is injected into the HPLC system. The retention time of the impurity peak is compared to that of a reference standard, if available. Quantification is typically performed by comparing the peak area of the impurity to the peak area of a known concentration of the main Propranolol peak, using a relative response factor if necessary.

The workflow for such an analysis is visualized below.

Caption: Workflow for HPLC-based impurity analysis of pharmaceuticals.

Conclusion

The query presents a compound name and CAS number that do not match. CAS 5284-66-2 is assigned to this compound, a well-defined chemical with available data. In contrast, "this compound, 2-hydroxy-3-(1-naphthalenyloxy)-" is a Propranolol-related impurity. The lack of a specific CAS number and the nature of its occurrence mean that it is not characterized to the same extent as a commercial chemical. Information is primarily confined to analytical methods within the pharmaceutical quality control domain. For researchers, scientists, and drug development professionals, the key takeaway is the critical importance of verifying the identity of pharmaceutical impurities and relying on validated analytical methods for their detection and control.

physical and chemical properties of propane-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of propane-1-sulfonic acid. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and methodological insights.

Core Physical and Chemical Properties

Propane-1-sulfonic acid (CAS No: 5284-66-2) is an organosulfonic acid characterized by a propyl group attached to a sulfonic acid moiety.[1] Its strong acidic nature and solubility in aqueous solutions make it a compound of interest in various chemical and pharmaceutical applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of propane-1-sulfonic acid.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₈O₃S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Colorless to slightly yellow or clear brown liquid | [2] |

| Melting Point | 8 °C | [3][4] |

| Boiling Point | Decomposes before boiling; rough estimate 200.95°C | [2][3] |

| Density | Approx. 1.25 - 1.38 g/cm³ at 20 °C | [2][3] |

| Refractive Index | n20/D 1.44 | [3] |

| Solubility in Water | Highly soluble | [2] |

| pKa (Strongest Acidic) | -1.1 to 1.92 (Predicted) | [3][5] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

Principle: The melting point is determined by observing the temperature at which the substance transitions from a solid to a liquid phase.

Apparatus:

-

Melting point apparatus (e.g., capillary tube method)

-

Capillary tubes

-

Thermometer (calibrated)

-

Sample of propane-1-sulfonic acid

Procedure:

-

Ensure the propane-1-sulfonic acid sample is solidified by cooling it below its expected melting point (8 °C).

-

Load a small amount of the solidified sample into a capillary tube.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. The range between these two temperatures is the melting point range.

Determination of Density

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its empty mass.

-

Fill the pycnometer with propane-1-sulfonic acid, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in a temperature-controlled water bath set to 20 °C and allow it to equilibrate.

-

Remove the pycnometer from the bath, wipe it dry, and measure its mass.

-

Calculate the density using the formula: Density = (Mass of liquid) / (Volume of pycnometer).

Determination of Solubility in Water

Principle: A qualitative and semi-quantitative assessment of the substance's ability to dissolve in water.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated pipettes

-

Distilled water

-

Sample of propane-1-sulfonic acid

Procedure:

-

Add a known volume of distilled water (e.g., 1 mL) to a test tube.

-

Incrementally add small, known quantities of propane-1-sulfonic acid to the test tube.

-

After each addition, vortex the mixture thoroughly to facilitate dissolution.

-

Observe the solution for any signs of undissolved material (e.g., cloudiness, separate layers).

-

The high solubility of propane-1-sulfonic acid means a significant amount should dissolve. The process can be continued to determine an approximate saturation point if needed.

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of propane-1-sulfonic acid.

Caption: Synthesis and Characterization Workflow.

Reactivity and Stability

Propane-1-sulfonic acid is a stable compound under normal conditions.[2] However, as a strong acid, it can react with bases. It is also important to store it away from strong oxidizing agents.[2] The material is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[2][6]

Safety and Handling

Propane-1-sulfonic acid is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][6] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area.[6] In case of contact, immediate first aid measures, such as rinsing the affected area with copious amounts of water, are crucial.[6] Store the compound in a locked and secure area.[6]

References

- 1. 1-Propanesulfonic acid | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane-1-Sulfonic Acid Suppliers & Manufacturers in China | Properties, Applications, Safety Data, High Purity - Buy Direct Online [sulfonic-acid.com]

- 3. This compound | 5284-66-2 [chemicalbook.com]

- 4. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. hmdb.ca [hmdb.ca]

- 6. echemi.com [echemi.com]

Solubility Profile of 1-Propanesulfonic Acid: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 1-propanesulfonic acid in aqueous and organic media, providing essential data and methodologies for laboratory applications.

Introduction

This compound (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids. Its combination of a short alkyl chain and a highly polar sulfonic acid group imparts a unique solubility profile, making it a subject of interest in various chemical and pharmaceutical applications, including as a catalyst, reactant, and in the formulation of ionic liquids. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| Appearance | Colorless to pale yellow or brown liquid/solid | [2] |

| Density | 1.25 g/mL at 20 °C | [3] |

| Melting Point | 8.0°C | [4] |

| Refractive Index | n20/D 1.44 |

Solubility Data

The sulfonic acid functional group is capable of strong hydrogen bonding, which dictates the solubility of this compound in various solvents.

Water Solubility

Organic Solvent Solubility

Quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure and the general solubility trends of sulfonic acids, a qualitative assessment can be made. The solubility will be largely dependent on the polarity of the solvent.

The following table summarizes the expected and observed solubility of this compound in various classes of organic solvents.

| Solvent Class | Solvent | Expected/Observed Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | Expected to be soluble | Capable of hydrogen bonding with the sulfonic acid group. |

| Aprotic Polar | Acetone, Methyl Ethyl Ketone (MEK) | Expected to be soluble | The polarity of the solvent can interact with the polar sulfonic acid group. |

| Tetrahydrofuran (THF) | Expected to be soluble | THF is a polar ether that can solvate the molecule. | |

| Nonpolar | Hexane, Toluene | Expected to be poorly soluble to insoluble | The nonpolar nature of these solvents does not favorably interact with the highly polar sulfonic acid group. |

It is important to note that this qualitative assessment should be confirmed by experimental determination for specific applications.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following section outlines a general experimental protocol for determining the solubility of a compound like this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, titrator)

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

This compound exhibits high solubility in water due to its polar sulfonic acid group. While quantitative data in organic solvents is sparse, it is expected to be soluble in polar organic solvents and poorly soluble in nonpolar solvents. For precise applications, experimental determination of solubility is recommended. The provided experimental workflow offers a robust starting point for researchers to obtain reliable solubility data for this compound in solvents relevant to their work. This understanding of its solubility characteristics is crucial for its effective application in research and development.

References

- 1. This compound | C3H8O3S | CID 78938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is this compound - Properties & Specifications [ccount-chem.com]

- 3. This compound | 5284-66-2 [chemicalbook.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound SODIUM SALT | 304672-01-3 [chemicalbook.com]

An In-depth Technical Guide to 1-Propanesulfonic Acid: Safety Data and Handling Precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 1-Propanesulfonic acid. The information is compiled from various Safety Data Sheets (SDSs) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound.

Chemical Identification and Physical Properties

This compound is a colorless to light brown liquid. It is an organosulfur compound with the chemical formula C₃H₈O₃S.[1]

| Property | Value | Source |

| Molecular Formula | C₃H₈O₃S | [2] |

| Molecular Weight | 124.16 g/mol | [1][3] |

| CAS Number | 5284-66-2 | |

| EC Number | 226-114-2 | [4] |

| Appearance | Clear brown liquid | [1] |

| Density | 1.25 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.44 | [1] |

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[2][3][5]

| Hazard Classification | Code | Description |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage[2][3] |

| Serious Eye Damage/Eye Irritation | H318 | Causes serious eye damage |

GHS Pictogram:

-

Corrosion

Signal Word: Danger[2]

Handling and Storage

Proper handling and storage of this compound are crucial to ensure the safety of laboratory personnel.

Handling:

-

Handle in a well-ventilated area.[4]

-

Wear suitable protective clothing, gloves, and eye/face protection.[4]

-

Avoid contact with skin and eyes.[4]

-

Avoid the formation of dust and aerosols.[4]

-

Use non-sparking tools.[4]

-

Prevent fire caused by electrostatic discharge steam.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store apart from foodstuff containers or incompatible materials.[4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dependent on the potential for exposure. The following diagram illustrates the logical selection of PPE when handling this compound.

Caption: PPE Selection Workflow for this compound.

First-Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |

Accidental Release Measures

In the case of a spill, follow these emergency procedures to mitigate the hazard. The following workflow outlines the general steps for handling a chemical spill of this compound.

Caption: Chemical Spill Response Workflow.

Personal Precautions:

-

Avoid dust formation.

-

Avoid breathing mist, gas, or vapors.

-

Avoid contact with skin and eyes.

-

Use personal protective equipment.

-

Wear chemical impermeable gloves.

-

Ensure adequate ventilation.

-

Remove all sources of ignition.

-

Evacuate personnel to safe areas.

-

Keep people away from and upwind of the spill/leak.[4]

Environmental Precautions:

-

Prevent further spillage or leakage if it is safe to do so.

-

Do not let the chemical enter drains.

-

Discharge into the environment must be avoided.[4]

Methods for Cleaning Up:

-

Collect and arrange for disposal.

-

Keep the chemical in suitable and closed containers for disposal.

-

Remove all sources of ignition.

-

Use spark-proof tools and explosion-proof equipment.

-

Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[4]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

Specific Hazards:

-

No data available.[4]

Special Protective Actions for Fire-fighters:

-

Wear a self-contained breathing apparatus for firefighting if necessary.[4]

Experimental Protocols for Safety Assessment

General Methodologies for Key Endpoints:

-

Skin Corrosion/Irritation: Assays are conducted to determine the potential of a substance to cause irreversible or reversible skin damage. In vitro methods using reconstructed human epidermis models (OECD Test Guideline 431 and 439) are now widely used to reduce or replace animal testing. These tests involve applying the substance to the tissue model and assessing cell viability after a defined exposure period.

-

Serious Eye Damage/Irritation: These tests evaluate the potential of a substance to cause tissue damage to the eye or serious physical decay of vision. The Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a common in vitro method that uses corneas from slaughtered cattle to assess the level of damage caused by a chemical.

-

Acute Oral Toxicity: This is typically assessed using a stepwise procedure in rodents (e.g., rats) to determine the median lethal dose (LD50), which is the dose that is lethal to 50% of the tested population (OECD Test Guideline 423).

It is important for researchers to consult the specific regulations and guidelines applicable to their region and institution when designing and conducting safety assessments.

Stability and Reactivity

-

Reactivity: No data available.

-

Chemical Stability: Stable under recommended storage conditions.

-

Possibility of Hazardous Reactions: No data available.

-

Conditions to Avoid: No data available.

-

Incompatible Materials: No data available.

-

Hazardous Decomposition Products: No data available.

Disclaimer: This document is intended for informational purposes only and does not replace the need for a thorough review of the official Safety Data Sheet (SDS) provided by the supplier. Always consult the original SDS and follow all institutional and regulatory safety guidelines when handling any chemical.

References

mechanism of action of 1-Propanesulfonic acid as a catalyst

An In-depth Technical Guide on the Core Mechanism of Action of 1-Propanesulfonic Acid as a Catalyst

Abstract

This compound (CH₃CH₂CH₂SO₃H) is a strong organosulfur acid utilized extensively as a homogeneous and heterogeneous catalyst in organic synthesis.[1][2] Its efficacy stems from the sulfonic acid functional group (-SO₃H), which acts as a potent Brønsted acid. The electron-withdrawing nature of the sulfonyl group (SO₂) renders the hydroxyl proton highly acidic, facilitating its donation in a variety of chemical transformations.[3] This guide provides a detailed examination of the fundamental mechanism of this compound as a catalyst, focusing on its role in key organic reactions such as esterification and alcohol dehydration. It includes summaries of quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Catalytic Mechanism: Brønsted Acidity

The catalytic activity of this compound is fundamentally attributed to its character as a strong Brønsted acid. The mechanism is initiated by the donation of a proton (H⁺) from its sulfonic acid group (-SO₃H) to a reactant molecule.[4] This protonation step is crucial as it activates the substrate, typically by increasing the electrophilicity of a key atom, thereby lowering the activation energy for the subsequent reaction steps.[5] The catalyst is regenerated in the final step of the reaction cycle, allowing a small amount of the acid to facilitate the conversion of a large quantity of reactants.

The general catalytic cycle can be visualized as follows:

Key Applications and Mechanisms of Action

This compound and its functionalized derivatives are effective catalysts for a range of organic reactions, most notably esterification and dehydration.

Esterification Reactions

Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is efficiently catalyzed by this compound. The mechanism, commonly known as the Fischer esterification, involves the activation of the carboxylic acid.[4][6][7]

Mechanism:

-

Protonation of Carbonyl: The catalytic cycle begins with the protonation of the carbonyl oxygen of the carboxylic acid by this compound. This step enhances the electrophilicity of the carbonyl carbon.[6][8]

-

Nucleophilic Attack: The alcohol molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).[7]

-

Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Catalyst Regeneration: The protonated ester is deprotonated, yielding the final ester product and regenerating the this compound catalyst.[8]

Dehydration of Alcohols

This compound is also a potent catalyst for the dehydration of alcohols to produce alkenes or ethers, depending on the reaction conditions.[9][10] Higher temperatures generally favor the formation of alkenes (elimination), while lower temperatures can lead to the formation of ethers (substitution).[9]

Mechanism (Alkene Formation):

-

Protonation of Alcohol: The alcohol's hydroxyl group is protonated by the catalyst to form an alkyloxonium ion.[10][11]

-

Formation of Leaving Group: This protonation converts the poor hydroxyl leaving group (-OH) into an excellent leaving group (-OH₂⁺, water).

-

Water Elimination & Deprotonation: For primary alcohols, the reaction typically proceeds via an E2 mechanism where a base removes a proton from an adjacent carbon in a concerted step as the water molecule departs.[10] For secondary and tertiary alcohols, an E1 mechanism is more common, involving the departure of water to form a carbocation intermediate, which is then deprotonated to form the alkene.[10]

Data Presentation

Quantitative data from various studies highlight the effectiveness of sulfonic acid-based catalysts. The following tables summarize representative results for reactions catalyzed by this compound or its functionalized derivatives.

Table 1: Catalytic Performance in Esterification Reactions

| Carboxylic Acid | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) | Reference |

| Salicylic Acid | Acetic Anhydride | Tropine-based [Trps][OTs]¹ | 100 | - | 88.7 | [12] |

| Oleic Acid | Methanol | SBA-15-PrSO₃H | 130 | - | High | [13] |

| Free Fatty Acids (FFA) | Ethanol | Sulfonic Acid ILs | - | - | High | [14][15] |

| 1-Methoxy-2-Propanol | Acetic Acid | Amberlyst-35 | 80 | 3 | 78 | [16] |

¹[Trps][OTs] = N-(3-propanesulfonic acid) tropine p-toluenesulfonate, an ionic liquid with a propanesulfonic acid moiety.

Table 2: Catalytic Performance in Other Reactions

| Reaction | Substrate | Catalyst | Temp (°C) | Time (h) | Conversion/Yield | Reference |

| Dehydration | 1-Propanol | -SO₃H on Mesoporous Silica | 98 | 12 | Appreciable Yield | [9] |

| Acetalization | Glycerol | PrSO₃H-SBA-15 | 90 | 8 | >90% Yield | [17] |

| Transesterification | Crude Palm Oil | Arenesulfonic Acid on SBA-15 | 160 | 2 | ~90% Conversion | [18] |

Experimental Protocols

Detailed methodologies are critical for reproducible research. Below is a generalized protocol for an esterification reaction using a solid-supported this compound catalyst, derived from common laboratory practices.[13][17]

Protocol: Esterification of a Fatty Acid using Propylsulfonic Acid-Functionalized Silica (PrSO₃H-SBA-15)

-

Catalyst Preparation (Post-Grafting Method):

-

Add 1.0 g of calcined SBA-15 silica to 30 mL of deionized water and stir for 15 minutes.

-

Add 1.0 mL of 3-mercaptopropyltrimethoxysilane (MPTMS) to the solution.

-

Reflux the mixture with stirring at 100 °C for 24 hours.

-

Filter the resulting thiol-modified solid, wash thoroughly with water, and dry in a vacuum oven.

-

To oxidize the thiol (-SH) groups to sulfonic acid (-SO₃H) groups, suspend the solid in 30 mL of 30% hydrogen peroxide and stir at room temperature for 24 hours.

-

Filter, wash with methanol, and dry the final PrSO₃H-SBA-15 catalyst.[17]

-

-

Esterification Reaction:

-

Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Charge the flask with the carboxylic acid (e.g., oleic acid, 1 equivalent), the alcohol (e.g., methanol, typically in excess, e.g., 9 equivalents), and the prepared PrSO₃H-SBA-15 catalyst (e.g., 5-10 wt% relative to the carboxylic acid).[13][18][19]

-

Heat the reaction mixture to the desired temperature (e.g., 90-130 °C) with vigorous stirring.[13][17]

-

Monitor the reaction progress using an appropriate analytical technique (e.g., GC, HPLC, or titration of unreacted acid).

-

Upon completion, cool the mixture to room temperature.

-

-

Product Isolation and Catalyst Recovery:

-

Separate the solid catalyst from the liquid mixture by filtration or centrifugation. The recovered catalyst can be washed, dried, and reused.[14][20]

-

Remove the excess alcohol from the filtrate under reduced pressure (rotary evaporation).

-

Purify the resulting crude ester using techniques such as liquid-liquid extraction (to remove any remaining acid or glycerol in biodiesel synthesis) followed by distillation.

-

Conclusion

This compound serves as a versatile and powerful Brønsted acid catalyst, pivotal in numerous organic syntheses. Its mechanism of action is centered on the proton-donating capability of the -SO₃H group, which effectively activates substrates to lower reaction energy barriers. This guide has detailed its catalytic role in fundamental reactions like esterification and alcohol dehydration, supported by quantitative data, procedural outlines, and mechanistic diagrams. The ability to immobilize the sulfonic acid moiety onto solid supports further enhances its industrial appeal, offering the benefits of easy separation and recyclability, aligning with the principles of green chemistry.[20] A thorough understanding of its catalytic mechanism is essential for optimizing existing synthetic routes and developing novel chemical processes.

References

- 1. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 2. Page loading... [guidechem.com]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. Acid catalysis - Wikipedia [en.wikipedia.org]

- 5. Sulfonic Acids as Powerful Catalysts in Organic Transformations: Latest Research, Applications & Industrial Insights | 2024 China News [sulfonic-acid.com]

- 6. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. scielo.br [scielo.br]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. savemyexams.com [savemyexams.com]

- 12. mdpi.com [mdpi.com]

- 13. Esterification of fatty acid catalyzed by hydrothermally stable propylsulfonic acid-functionalized mesoporous silica SBA-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. [PDF] Design and Synthesis of New Sulfonic Acid Functionalized Ionic Liquids as Catalysts for Esterification of Fatty Acids with Bioethanol | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. arpnjournals.org [arpnjournals.org]

- 20. hori-chem.com [hori-chem.com]

Spectroscopic Analysis of 1-Propanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-propanesulfonic acid (CH₃CH₂CH₂SO₃H), a member of the organosulfonic acid class. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR provide unambiguous information about its propyl chain.

Note: Experimental spectra for this compound are not widely available in public databases. The following data is predicted based on established chemical shift principles and analysis of closely related structures.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three chemically non-equivalent sets of protons on the propyl chain.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~1.05 | Triplet | 3H | CH₃- (C3) |

| ~1.90 | Sextet | 2H | -CH₂- (C2) |

| ~3.00 | Triplet | 2H | -CH₂-SO₃H (C1) |

| ~11-12 | Singlet (broad) | 1H | -SO₃H |

The downfield shift of the C1 methylene protons (~3.00 ppm) is due to the strong electron-withdrawing effect of the adjacent sulfonic acid group. The acidic proton of the sulfonic acid group is expected to be a broad singlet at a significantly downfield chemical shift, which may be exchangeable with deuterium in solvents like D₂O.

¹³C NMR Data

The ¹³C NMR spectrum will show three signals, one for each carbon atom in the propyl chain.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~13.0 | CH₃- (C3) |

| ~17.5 | -CH₂- (C2) |

| ~53.0 | -CH₂-SO₃H (C1) |

Similar to the proton spectrum, the C1 carbon is significantly deshielded and shifted downfield due to its proximity to the electronegative sulfonyl group. This data is based on a literature reference for a spectrum recorded in CDCl₃.[1]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of an organic acid like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS) for organic solvents, which is set to 0.00 ppm. For D₂O, a water-soluble standard like the sodium salt of 3-(trimethylsilyl)propanesulfonic acid (DSS) is used.[2]

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition: For ¹H NMR, typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum of singlets. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by strong absorptions corresponding to the O-H, C-H, and S=O bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |

| 3000-2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Sulfonic Acid (-SO₃H) |

| 2960-2850 | Medium-Strong | C-H Stretch | Propyl Chain (-CH₃, -CH₂) |

| 1465, 1380 | Medium | C-H Bend | Propyl Chain (-CH₃, -CH₂) |

| ~1220 | Strong | S=O Asymmetric Stretch | Sulfonic Acid (-SO₃H) |

| ~1150 | Strong | S=O Symmetric Stretch | Sulfonic Acid (-SO₃H) |

The most prominent feature is the extremely broad O-H stretching band, which is characteristic of strongly hydrogen-bonded acidic protons, such as those in sulfonic and carboxylic acids. The two strong bands for the S=O stretches are also key diagnostic peaks for the sulfonic acid moiety.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

-

Sample and KBr Preparation: Gently grind a small amount (1-2 mg) of this compound to a fine powder using an agate mortar and pestle. Separately, thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven to remove any adsorbed water.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the ground sample in the mortar. Mix gently but thoroughly to ensure the sample is uniformly dispersed within the KBr matrix.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will cause the KBr to fuse into a transparent or translucent pellet containing the sample.

-

Spectrum Acquisition: Carefully remove the pellet from the die and place it in the sample holder of an FTIR spectrometer. Record a background spectrum of the empty sample chamber first, then acquire the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Table 4: Predicted Mass Spectrometry Data (m/z) for this compound

| m/z | Proposed Fragment Identity |

| 124 | [M]⁺ (Molecular Ion) |

| 81 | [HSO₃]⁺ |

| 65 | [HSO₂]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ (Propyl Cation) |

| 41 | [C₃H₅]⁺ (Allyl Cation) |

| 29 | [CH₃CH₂]⁺ (Ethyl Cation) |

The fragmentation of this compound is expected to involve the loss of the sulfonic acid group or cleavage within the propyl chain. The propyl cation (m/z 43) and subsequent fragments are characteristic of the alkyl chain.

General Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for volatile compounds, or a direct insertion probe. The sample is vaporized in a high-vacuum environment.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This collision ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

Fragmentation: The high energy of the electron beam imparts significant internal energy to the molecular ion, causing it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

-

Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for a comprehensive spectroscopic analysis of a chemical compound such as this compound is depicted below.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

Theoretical and Computational Studies of 1-Propanesulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Propanesulfonic acid (CH₃CH₂CH₂SO₃H) is a strong organic acid belonging to the class of alkanesulfonic acids.[1] Its properties make it a subject of interest in various chemical applications, including as a catalyst in organic synthesis.[2] Understanding the molecular structure, reactivity, and behavior of this compound at a fundamental level is crucial for its effective application and for the development of new technologies. This technical guide provides a comprehensive overview of the theoretical and computational methodologies that can be applied to study this compound, alongside relevant experimental protocols for its characterization. While dedicated computational studies on this compound are not abundant in the current literature, this guide outlines a robust framework for such investigations based on established methods for similar sulfonic acids.

Molecular Properties and Structure

This compound is characterized by a propyl group attached to a sulfonic acid moiety. The key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃H₈O₃S | [1] |

| Molecular Weight | 124.16 g/mol | [1] |

| CAS Number | 5284-66-2 | [1] |

| IUPAC Name | Propane-1-sulfonic acid | [3] |

| Canonical SMILES | CCCS(=O)(=O)O | [3] |

| Predicted pKa | -1.1 | [4] |

| Predicted logP | -1.4 | [4] |

Theoretical and Computational Methodologies

A thorough computational investigation of this compound can provide valuable insights into its electronic structure, conformational preferences, vibrational properties, and reactivity. The following sections detail a proposed workflow for a comprehensive theoretical study.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization calculations.

Methodology:

-

Quantum Chemical Methods: Density Functional Theory (DFT) is a widely used and accurate method for geometry optimization.[3][5] The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice that provides a good balance between accuracy and computational cost.[3] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed.

-

Conformational Search: Due to the presence of rotatable bonds in the propyl chain, this compound can exist in multiple conformations. A systematic conformational search should be performed to identify all low-energy conformers. This can be done by rotating the dihedral angles of the C-C and C-S bonds and performing geometry optimization for each starting structure.

The following diagram illustrates the workflow for geometry optimization and conformational analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. goldschmidtabstracts.info [goldschmidtabstracts.info]

- 5. A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09833B [pubs.rsc.org]

The Discovery and Enduring Legacy of Propanesulfonic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanesulfonic acids, a class of organosulfur compounds characterized by a propyl group attached to a sulfonic acid moiety, have carved a significant niche in the landscape of chemical synthesis and biomedical research. Their unique physicochemical properties, including strong acidity and high polarity, have made them indispensable as catalysts, surfactants, and buffers. In the realm of drug development, their derivatives have emerged as crucial biological buffers and potential therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of propanesulfonic acids, with a particular focus on their relevance to researchers and professionals in the pharmaceutical and life sciences.

A Journey Through Time: The Discovery and History of Propanesulfonic Acids

The story of propanesulfonic acids is intrinsically linked to the broader history of sulfonic acids and sulfonation reactions. While the direct sulfonation of propane is a challenging process, the foundation for the synthesis of alkanesulfonic acids was laid in the 19th century.

A pivotal moment in the history of alkanesulfonic acid synthesis was the work of the German chemist Adolph Strecker . In 1868, he described a reaction that would later be known as the Strecker sulfite alkylation . This reaction involves the treatment of alkyl halides with alkali or ammonium sulfites to produce alkyl sulfonates, providing a viable pathway to alkanesulfonic acids.[1] This method was a significant advancement, enabling the synthesis of a variety of sulfonic acids that were previously difficult to obtain.

While specific details of the very first synthesis of a propanesulfonic acid are not prominently documented, the Strecker reaction provided the fundamental chemistry for its creation. Early applications of sulfonic acids in the late 19th and early 20th centuries were primarily in the dye and detergent industries, leveraging their water-solubilizing properties.[2][3] The development of propanesulfonic acid derivatives for more specialized applications, particularly in biological research and drug development, is a more recent advancement, gaining momentum in the mid-20th century with the introduction of "Good's buffers," some of which are derivatives of propanesulfonic acid.[4]

Core Synthesis Methodologies

The synthesis of propanesulfonic acids can be approached through several routes, with the choice of method often dictated by the desired substitution on the propane chain.

Sulfite Addition to Allylic Compounds

A widely employed method for the synthesis of 3-hydroxypropanesulfonic acid involves the radical addition of a bisulfite salt to an allyl alcohol. This reaction is a cornerstone for producing this key intermediate.

Experimental Protocol: Synthesis of 3-Hydroxypropanesulfonic Acid

-

Materials: Allyl alcohol, sodium bisulfite, sodium sulfite, sulfuric acid, sodium hydroxide, ethanol, gaseous hydrogen chloride.

-

Procedure:

-

Prepare two separate aqueous solutions: Solution A containing sodium bisulfite and sodium sulfite, and Solution B containing distilled allyl alcohol.

-

In a three-neck flask with vigorous stirring, introduce an initial amount of sodium sulfite in water.

-

Simultaneously add Solution A and Solution B dropwise to the flask at room temperature over a period of approximately 90 minutes.

-

After the addition is complete, increase the reaction temperature to 90-100°C and maintain for 3-4 hours, keeping the pH around 7-8. The reaction is considered complete when the characteristic odor of allyl alcohol is no longer detectable.[5]

-

Adjust the pH of the mixture to 3-4 with 10% sulfuric acid to remove unreacted sulfites as sulfur dioxide.[5]

-

Concentrate the mixture using a rotary evaporator.

-

Neutralize the concentrated solution with 10% sodium hydroxide to convert excess sulfuric acid to sodium sulfate.

-

Add ethanol to precipitate the inorganic salts (sodium sulfate), which are then removed by filtration.[5]

-

To the filtrate containing the sodium salt of 3-hydroxypropanesulfonic acid, introduce gaseous hydrogen chloride to precipitate sodium chloride and yield 3-hydroxypropanesulfonic acid.[5]

-

Synthesis of Propanesulfonic Acid Derivatives

The versatility of propanesulfonic acids is demonstrated in the synthesis of its various derivatives, which have found widespread use in biological research. A prominent example is 3-(N-morpholino)propanesulfonic acid (MOPS), one of the original "Good's buffers."

Experimental Protocol: Synthesis of 3-morpholine propanesulfonic acid (MOPS)

-

Materials: 1,3-propane sultone, morpholine, and an organic solvent (e.g., dichloromethane).

-

Procedure:

-

Prepare two separate solutions: one of 1,3-propane sultone in the organic solvent and another of morpholine in the same solvent. A 1:1 molar ratio of 1,3-propane sultone to morpholine is typically used.[6]

-

Simultaneously pump both solutions into a microchannel reactor. The flow rates are controlled, for instance, the 1,3-propane sultone solution at 20-35 kg/h and the morpholine solution at 10-25 kg/h .[6]

-

The reaction mixture is then subjected to freeze crystallization to isolate the crude 3-morpholine propanesulfonic acid.

-

The crude product is then filtered under a nitrogen atmosphere to obtain the final product.[6]

-

Physicochemical Properties of Propanesulfonic Acids

The following table summarizes key quantitative data for several propanesulfonic acids, providing a basis for comparison and application-specific selection.

| Property | 1-Propanesulfonic Acid | 2-Propanesulfonic Acid | 3-Hydroxypropanesulfonic Acid |

| CAS Number | 5284-66-2[7] | 14159-48-9[8] | 15909-83-8[9] |

| Molecular Formula | C₃H₈O₃S[7] | C₃H₈O₃S[8] | C₃H₈O₄S[9] |

| Molecular Weight | 124.16 g/mol [8] | 124.16 g/mol [8] | 140.16 g/mol [10] |

| Appearance | Colorless liquid[7] | - | Viscous liquid[10] |

| Density | 1.25 g/mL at 20 °C[9] | 1.1877 g/cm³ at 25 °C[11] | 1.364 g/mL at 20 °C[9][12] |

| Melting Point | - | -37 °C[11] | Not available[10] |

| Boiling Point | - | 159 °C[11] | >100 °C (>212 °F)[10] |

| Solubility in Water | Highly soluble[7] | - | Miscible[10] |

Applications in Research and Drug Development

Propanesulfonic acids and their derivatives have a broad spectrum of applications, ranging from industrial processes to cutting-edge biomedical research.

-

Industrial Applications: Historically, sulfonic acids have been used in the manufacturing of detergents, dyes, and as catalysts in various chemical reactions.[2][3] They are also utilized in the paper industry in the sulfite process for breaking down wood pulp.[3]

-

Biological Buffers: Derivatives such as MOPS and 3-(cyclohexylamino)-1-propanesulfonic acid (CAPS) are widely used as buffering agents in biological and biochemical research due to their pKa values near physiological pH and their minimal interaction with biological macromolecules.[4][13]

-

Pharmaceutical Formulations: The strong acidic nature of the sulfonic acid group makes it useful for forming stable salts with basic drug molecules, which can improve their solubility and bioavailability.[2]

-

Therapeutic Potential: Polymers of propanesulfonic acid derivatives, such as poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS), have shown potent anti-angiogenic properties, suggesting their potential as cancer therapeutics.[14]

Analytical Methodologies

The characterization and quantification of propanesulfonic acids are crucial for quality control and research applications. A variety of analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the analysis of propanesulfonic acids. Due to their high polarity, reversed-phase HPLC can be challenging. Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, is often more effective.

Experimental Protocol: HPLC Analysis of a Propanesulfonic Acid Derivative

-

Column: Mixed-Mode C18/Anion-Exchange (e.g., Amaze TR, Heritage MA) 4.6 x 150 mm, 5 µm.[15]

-

Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.[15]

-

Mobile Phase B: Acetonitrile.[15]

-

Gradient: 30% B to 70% B over 10 minutes.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Column Temperature: 30 °C.[15]

-

Injection Volume: 10 µL.[15]

-

Detector: UV at 220 nm (for aromatic derivatives) or an Evaporative Light Scattering Detector (ELSD) for non-UV active compounds.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an invaluable tool for the structural elucidation of propanesulfonic acids and their derivatives.

Experimental Protocol: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃). Add a small amount of an internal standard like tetramethylsilane (TMS) for referencing.[16]

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum, often requiring a larger number of scans than ¹H NMR.

-

-

Data Interpretation: Analyze the chemical shifts, coupling constants, and integration to confirm the molecular structure. For example, in this compound, one would expect to see distinct signals for the three different methylene/methyl groups in both the ¹H and ¹³C spectra.[17][18]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation patterns of propanesulfonic acids, aiding in their identification and structural confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the analyte (typically in the range of 10-100 µg/mL) in a solvent compatible with ESI-MS, such as a mixture of water and acetonitrile or methanol, often with a small amount of a volatile acid like formic acid to promote ionization.[19] It is crucial to avoid non-volatile salts and buffers.

-

Analysis: Infuse the sample solution into the ESI source. The mass spectrometer will generate charged molecules, and their mass-to-charge ratio is measured.

-

Data Interpretation: The resulting mass spectrum will show the molecular ion (e.g., [M-H]⁻ in negative ion mode for the sulfonic acid), providing the molecular weight of the compound. Fragmentation patterns can be analyzed to confirm the structure.[20]

Propanesulfonic Acids and Their Interaction with Signaling Pathways

The therapeutic potential of propanesulfonic acid derivatives, particularly as angiogenesis inhibitors, stems from their ability to modulate key cellular signaling pathways involved in blood vessel formation. Understanding these pathways is critical for drug development.

VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.

Caption: Simplified VEGF signaling cascade leading to cell proliferation and survival.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, often referred to as the ERK pathway, is a crucial downstream effector of many growth factor receptors, including VEGFR.

Caption: The canonical MAPK/ERK signaling pathway initiated by growth factors.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival and growth.

Caption: The PI3K/Akt pathway, a key regulator of cell survival and growth.

References

- 1. Strecker Sulfite Alkylation [drugfuture.com]

- 2. Sulfonic acid | Uses, Structure & Synthesis | Britannica [britannica.com]

- 3. capitalresin.com [capitalresin.com]

- 4. MOPS - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. CN110981831A - Preparation method of 3-morpholine propanesulfonic acid - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 9. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 10. ClinPGx [clinpgx.org]

- 11. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Preparation method of 3-(cyclohexylamino)-1-propanesulfonic acid - Eureka | Patsnap [eureka.patsnap.com]

- 14. publications.iarc.who.int [publications.iarc.who.int]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Sodium 1-propanesulfonate(14533-63-2) 1H NMR [m.chemicalbook.com]

- 18. spectrabase.com [spectrabase.com]

- 19. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 20. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 1-Propanesulfonic Acid as a Catalyst in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-propanesulfonic acid as a Brønsted acid catalyst in key organic synthesis reactions. The focus is on providing practical methodologies and comparative data to aid in the development of synthetic routes for pharmaceuticals and other fine chemicals.

Introduction to this compound in Catalysis

This compound is a strong Brønsted acid that can be effectively utilized as a catalyst in a variety of organic transformations. Its utility stems from its ability to protonate functional groups, thereby activating substrates towards nucleophilic attack. This catalytic activity is particularly relevant in condensation reactions such as Fischer esterification and multicomponent reactions like the Biginelli reaction, which are fundamental in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients. While specific data for this compound is limited in readily available literature, its catalytic behavior can be inferred from that of other sulfonic acids like p-toluenesulfonic acid and functionalized propylsulfonic acids.

Application: Fischer-Speier Esterification of Carboxylic Acids

The Fischer-Speier esterification is a classic acid-catalyzed reaction to form an ester from a carboxylic acid and an alcohol.[1] this compound can serve as an efficient catalyst for this equilibrium-driven process. The reaction is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.[2]

General Reaction Scheme:

R-COOH + R'-OH --[this compound]--> R-COOR' + H₂O

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the carboxylic acid (1.0 equiv), the alcohol (3.0-5.0 equiv, can also be used as the solvent), and this compound (0.01-0.10 equiv).

-

Reaction Conditions: The reaction mixture is heated to reflux with vigorous stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess alcohol is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester. The crude product can be further purified by column chromatography or distillation.

The following table summarizes typical reaction conditions and yields for Fischer esterification using various Brønsted acid catalysts. This data provides a comparative baseline for optimizing reactions with this compound.

| Carboxylic Acid | Alcohol | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Methanol | H₂SO₄ | - | 65 | - | - | [3] |

| Acetic Acid | Ethanol | H₂SO₄ | - | - | - | 65 | [4] |

| Lauric Acid | Ethanol | Acetyl Chloride (in situ HCl) | - | Reflux | 1 | - | [5] |

| Hippuric Acid | Cyclohexanol | p-Toluenesulfonic acid | - | Reflux | 30 | 96 | [3] |

Caption: Workflow for a typical Fischer Esterification reaction.

Application: Biginelli Multicomponent Reaction

The Biginelli reaction is a one-pot multicomponent reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[6] This reaction is typically acid-catalyzed, and this compound can be employed for this purpose.[5] DHPMs are a class of compounds with significant pharmacological activities.[7]

General Reaction Scheme:

R-CHO + CH₃COCH₂COOR' + (NH₂)₂CO --[this compound]--> DHPM

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 equiv), the β-ketoester (1.0 equiv), urea or thiourea (1.5 equiv), and this compound (0.1-0.2 equiv). The reaction can be performed under solvent-free conditions or in a suitable solvent like ethanol or acetonitrile.

-

Reaction Conditions: The mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the substrates. The reaction is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. If the product precipitates, it is collected by filtration. Otherwise, the reaction mixture is poured into ice water, and the resulting solid is filtered.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

The following table presents typical reaction conditions and yields for the Biginelli reaction using various acid catalysts, which can be used as a reference for reactions catalyzed by this compound.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | [Btto][p-TSA] | 90 | 30 min | 96 | [8] |

| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Urea | [Btto][p-TSA] | 90 | 30 min | 97 | [8] |

| Various Aldehydes | Ethyl acetoacetate | Urea | p-TSA | 110 | 8-48 h | Good to Excellent | [9] |

| Benzaldehyde | Ethyl acetoacetate | Urea | conc. HCl | Reflux | - | Low | [10] |

Caption: Proposed mechanism for the acid-catalyzed Biginelli reaction.

Safety and Handling

This compound is a strong acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is corrosive and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a viable Brønsted acid catalyst for important organic transformations such as Fischer esterification and the Biginelli reaction. While specific, detailed protocols and quantitative data for this compound are not extensively documented in the readily available literature, the general principles of acid catalysis allow for the adaptation of existing procedures for related sulfonic acids. The protocols and comparative data provided in these notes serve as a valuable starting point for researchers and drug development professionals to explore the utility of this compound in their synthetic endeavors. Further optimization of reaction conditions will be necessary to achieve the best results for specific substrates.

References

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 7. Biginelli Reaction [sigmaaldrich.com]

- 8. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]

- 10. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-Propanesulfonic Acid as a Catalyst in Esterification Reactions

Introduction

Esterification is a fundamental and widely utilized reaction in organic synthesis, crucial for the production of a vast array of compounds ranging from fragrances and flavorings to pharmaceuticals and polymers. The reaction typically involves the condensation of a carboxylic acid and an alcohol, a process that is often slow and reversible. To achieve practical reaction rates and high yields, an acid catalyst is typically employed. While traditional catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can present challenges related to corrosiveness, safety, and environmental concerns.

1-Propanesulfonic acid, a member of the alkanesulfonic acid family, offers a promising alternative. Its strong Brønsted acidity facilitates the protonation of the carboxylic acid, thereby activating it towards nucleophilic attack by the alcohol, in line with the well-established Fischer-Speier esterification mechanism. This application note provides a detailed experimental protocol for the use of this compound as a catalyst in a representative esterification reaction, the synthesis of ethyl acetate from acetic acid and ethanol.

Data Presentation

The following table summarizes the key quantitative data for the esterification of acetic acid with ethanol using this compound as a catalyst. These parameters are based on an adapted protocol and are intended to serve as a starting point for optimization in specific research applications.

| Parameter | Value | Unit |

| Carboxylic Acid | Acetic Acid | - |

| Alcohol | Ethanol | - |

| Catalyst | This compound | - |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | - |

| Catalyst Loading | 1.0 | mol% (relative to carboxylic acid) |

| Reaction Temperature | 78-82 | °C |

| Reaction Time | 4 | hours |

| Product Yield (Theoretical) | >90 | % |

Experimental Workflow Diagram

Application Notes and Protocols: 1-Propanesulfonic Acid Functionalized Ion Exchange Resins

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Ion exchange resins functionalized with 1-propanesulfonic acid are classified as strong cation exchangers (SCX). The core of their functionality lies in the sulfonic acid group (-SO₃H) covalently bonded to a solid, insoluble matrix, typically silica or a cross-linked polymer like polystyrene-divinylbenzene.[1][2][3] This functional group is strongly acidic, ensuring it remains deprotonated (negatively charged) across a broad pH range, making these resins highly effective for interacting with and binding positively charged molecules (cations).[4][5]

The versatility, high binding capacity, and stability of this compound resins have led to their widespread use in various scientific and industrial applications.[4][5] Key applications include the high-resolution purification of biomolecules like proteins and peptides, their use as robust, recyclable solid acid catalysts in organic synthesis, and their role in advanced drug delivery systems for taste masking and controlled release of active pharmaceutical ingredients (APIs).[3][6][7][8]

Application Note 1: Purification of Biomolecules via Strong Cation Exchange (SCX) Chromatography

Principle of Operation

Strong Cation Exchange (SCX) chromatography separates molecules based on their net positive charge. Resins with this compound functional groups possess a permanent negative charge.[6] When a sample is loaded onto an SCX column at a specific buffer pH, molecules with a net positive charge (i.e., proteins with an isoelectric point (pI) above the buffer pH) will bind to the negatively charged resin via electrostatic interactions.[1][4] Unbound or weakly bound molecules are washed away.[9] The bound molecules are then selectively eluted by increasing the ionic strength (salt concentration) of the buffer or by increasing the pH.[5] The increasing salt concentration introduces competing cations that displace the bound molecules from the resin, eluting them in order of their charge density.[5]

Performance Characteristics

The performance of this compound resins is characterized by their high binding capacity and resolution, making them suitable for both analytical and preparative-scale purification.[4]

| Parameter | Typical Value/Range | Notes |

| Functional Group | This compound (-C₃H₆SO₃H) | Strong acid, remains charged over a wide pH range (approx. 1-13).[4][5] |

| Matrix | Silica Gel, Polystyrene-Divinylbenzene | Silica is common for high-performance applications; polystyrene for industrial scale.[2] |

| Dynamic Binding Capacity | 50 - 200 mg/mL | Value is protein-dependent and influenced by flow rate, pH, and ionic strength.[4] |

| Functional Group Density | ~0.74 mmol/g | Example for a silica-based resin, indicating the concentration of active sites.[2] |

| Optimal Operating pH | 2 - 9 | The resin is stable and charged, but the optimal pH depends on the pI of the target molecule.[10][11] |

| Recommended Flow Rate | 100 - 400 cm/hr | Higher flow rates can be used but may reduce dynamic binding capacity. |

Experimental Protocol: Purification of a Cationic Protein (e.g., Lysozyme)

This protocol outlines the steps for purifying a positively charged protein from a complex mixture using a pre-packed this compound SCX column.

-

Reagent and Column Preparation:

-

Binding Buffer (Buffer A): 20 mM MES, pH 6.0.

-

Elution Buffer (Buffer B): 20 mM MES, 1 M NaCl, pH 6.0.

-

Prepare and filter (0.22 µm) all buffers before use. Degas the buffers to prevent bubble formation in the column.

-

If using a new column, wash it with 5-10 column volumes (CV) of deionized water to remove any storage solution (e.g., 20% ethanol).

-

-

Column Equilibration:

-

Connect the column to a chromatography system.

-

Equilibrate the column by washing with Binding Buffer (Buffer A) for 5-10 CV, or until the pH and conductivity of the column effluent match the buffer.

-

-

Sample Preparation and Loading:

-

Prepare the protein sample in Binding Buffer. Ensure the sample is filtered or centrifuged to remove any particulate matter.

-